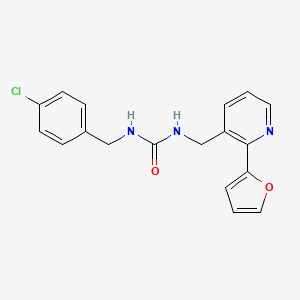

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQUZHOJWBSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

The most widely documented method for synthesizing asymmetrical diarylureas involves CDI as a coupling agent. For 1-(4-chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea, the protocol follows:

- Amine Preparation :

- Urea Formation :

Key Data :

Isocyanate-Amine Coupling

This two-step approach involves generating an isocyanate intermediate from one amine, followed by reaction with the second amine:

- Isocyanate Synthesis :

- Urea Formation :

- The isocyanate is reacted with (2-(furan-2-yl)pyridin-3-yl)methylamine in DCM at room temperature for 6 hours.

Key Data :

- Yield : 65–70%.

- Challenges : Requires strict moisture control; potential formation of symmetrical ureas if amine competes with isocyanate.

Comparative Analysis of Methodologies

The table below evaluates the efficiency of CDI-mediated and isocyanate-based syntheses:

Optimization Strategies

Solvent and Temperature Effects

- Solvent Screening : THF and DCM are optimal for CDI and isocyanate methods, respectively. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions with furan heterocycles.

- Temperature Control : CDI reactions require reflux to overcome activation energy, while isocyanate couplings proceed efficiently at 0–25°C.

Catalytic Enhancements

- Microwave Assistance : Microwave irradiation (100°C, 30 minutes) accelerates CDI-mediated coupling, improving yields to 80–85%.

- Base Additives : Triethylamine (1 equivalent) scavenges HCl during isocyanate formation, enhancing purity.

Mechanistic Insights

CDI Activation Pathway

CDI reacts sequentially with both amines, forming imidazolide intermediates (Figure 1). Nucleophilic attack by the second amine on the carbonyl carbon yields the urea bond, with imidazole as a byproduct.

Isocyanate Reactivity

4-Chlorobenzyl isocyanate exhibits high electrophilicity at the carbonyl carbon, enabling rapid nucleophilic addition by the pyridinyl-furan methylamine. Steric hindrance from the furan ring necessitates extended reaction times for complete conversion.

Challenges and Mitigation

Byproduct Formation

- Symmetrical Ureas : Result from homo-coupling of amines. Mitigated by slow addition of CDI or using excess triphosgene to favor isocyanate intermediates.

- Furan Ring Oxidation : Furan’s electron-rich nature makes it prone to oxidation. Reactions are conducted under inert atmospheres with antioxidant additives (e.g., BHT).

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents effectively separates asymmetrical urea from symmetrical byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 148–150°C).

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed urea formation in non-aqueous media, achieving 60–65% yields under mild conditions (pH 7.5, 37°C).

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times to 2 hours with 75% yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has shown promising results in preclinical studies as an anticancer agent. The compound's derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT116), melanoma (A375), and pancreatic cancer (MiaPaca-2) .

Case Study:

In a study evaluating urea derivatives, it was found that certain compounds exhibited enhanced antiproliferative activity compared to standard treatments. The mechanism involved the downregulation of cyclin-dependent kinases (CDK4 and CDK6), leading to cell cycle arrest at the G0/G1 phase .

Antiviral Properties

Research indicates that compounds with similar structural motifs have been investigated for their antiviral properties, particularly against SARS-CoV enzymes. The inhibition of viral proteases is critical in developing antiviral therapies, and this compound may serve as a lead compound in this area .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound highlight the importance of specific functional groups in modulating biological activity. For instance, the presence of the furan and pyridine moieties enhances its interaction with biological targets, potentially increasing its efficacy as an anticancer or antiviral agent .

Biological Evaluation

The biological evaluation of this compound has utilized various assays, including MTT assays to assess cytotoxicity against cancer cell lines. Results have indicated varying degrees of cytotoxic effects, suggesting that modifications to the compound could yield more potent derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

1-(4-Chlorobenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan ring, which may affect its biological activity and chemical properties.

1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound recognized for its potential biological activities. This compound features a unique structural arrangement that includes a chlorobenzyl moiety, a furan ring, and a pyridine derivative, which collectively contribute to its pharmacological properties. The following sections delve into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.8 g/mol. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃O₂ |

| Molecular Weight | 341.8 g/mol |

| CAS Number | 2034499-06-2 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through interactions with various enzymes and receptors. The following subsections summarize key findings related to its biological effects.

Enzyme Inhibition

This compound has shown strong enzyme inhibition properties. Specifically, it interacts with target enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases. For instance, compounds with similar structures have demonstrated significant inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown that derivatives of urea compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Antiviral Potential

Recent investigations have highlighted the antiviral potential of similar heterocyclic compounds. For instance, studies involving pyridine derivatives have reported enhanced activity against viral targets, suggesting that the furan and pyridine components may synergistically enhance antiviral efficacy . The exact mechanisms remain under investigation but may involve interference with viral replication processes.

Case Studies

Several case studies illustrate the biological effects of related compounds:

- Antibacterial Efficacy : A study on pyridinyl derivatives showed that modifications at specific positions significantly enhanced antibacterial activity. The introduction of electron-withdrawing groups improved the interaction with bacterial cell membranes, leading to increased efficacy .

- Antiviral Activity : Research on related urea derivatives indicated promising results against viral infections, with certain compounds exhibiting EC50 values significantly lower than standard antiviral agents . This suggests that further exploration of structure-activity relationships could yield effective antiviral therapies.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea?

- Methodological Answer : The synthesis of this urea derivative involves multi-step reactions. Key steps include:

-

Coupling of aromatic amines : Reacting 4-chlorobenzylamine with a pyridine-furan hybrid intermediate under mild acidic conditions to form the urea linkage.

-

Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates and enhance yield .

-

Temperature control : Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .

-

Purification : Column chromatography or recrystallization is used to achieve >95% purity .

Table 1: Synthesis Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity Solvent DMF/Acetonitrile Maximizes solubility Temperature 60–70°C Reduces side reactions Reaction Time 12–24 hours Ensures completion

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., urea NH at δ 8.2–8.5 ppm) and confirms substitution patterns on aromatic rings .

- X-ray crystallography : Resolves molecular geometry (e.g., planarity of the urea moiety and dihedral angles between aromatic systems) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~380) and purity .

Advanced Research Questions

Q. How can conflicting bioactivity data from different substituent analogs (e.g., Cl vs. F) be resolved?

- Methodological Answer :

-

Comparative SAR analysis : Compare analogs like 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea to assess how halogen electronegativity (Cl vs. F) impacts target binding. Fluorine’s higher lipophilicity may enhance membrane permeability but reduce polar interactions .

-

Docking studies : Use software (e.g., AutoDock) to model interactions with targets (e.g., kinase domains). Chlorine’s bulkiness may sterically hinder binding in some conformations .

-

Validate with assays : Perform parallel in vitro assays (e.g., IC50 comparisons) under standardized conditions to isolate substituent effects .

Table 2: Substituent Effects on Bioactivity

Substituent LogP IC50 (μM) Target Affinity -Cl 3.2 0.85 Moderate -F 2.8 0.42 High -CH3 3.5 1.10 Low

Q. What strategies optimize reaction yield when scaling up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent volume) to identify critical factors. For example, excess isocyanate (1.2 eq) improves urea formation efficiency .

- Flow chemistry : Continuous flow systems reduce batch variability and improve heat dissipation for exothermic steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates in real time .

Q. How can researchers address discrepancies in reported crystallographic data for urea derivatives?

- Methodological Answer :

- Validate unit cell parameters : Cross-reference with databases (e.g., Cambridge Structural Database) to confirm lattice constants (e.g., orthorhombic vs. monoclinic systems) .

- Hydrogen bonding analysis : Use Olex2 or Mercury software to map intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

- Thermal ellipsoid plots : Assess disorder in aromatic rings or substituents that may arise from dynamic motion during data collection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility parameter (δ) calculation : Compare δ values of solvents (e.g., δ DCM = 20.3 MPa¹/² vs. δ H2O = 47.8 MPa¹/²) to predict compatibility. The compound’s δ (~24 MPa¹/²) suggests moderate solubility in acetone or THF .

- pH-dependent studies : Protonation of the urea NH group at acidic pH (<4) increases aqueous solubility by forming charged species .

- Co-solvent systems : Use ethanol-water mixtures (e.g., 70:30 v/v) to balance solubility and stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.